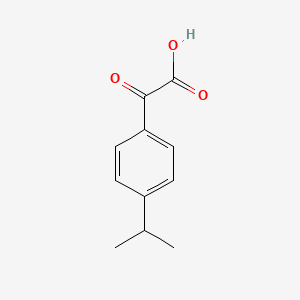
Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a proline derivative, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and proline derivatives. One common method involves the reaction of benzyl chloride with piperidine under controlled conditions to form benzylpiperidine . This intermediate is then reacted with a proline derivative in the presence of a coupling agent to form the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted benzyl derivatives. These products have their own applications in different fields of research and industry.
Aplicaciones Científicas De Investigación
Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include benzylamine, benzyl chloride, and benzyl benzoate, which share structural similarities with Benzyl ((S)-piperidine-3-carbonyl)-D-prolinate hydrochloride .
Uniqueness
What sets this compound apart is its unique combination of a benzyl group, a piperidine ring, and a proline derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H25ClN2O3 |
|---|---|
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
benzyl (2R)-1-[(3S)-piperidine-3-carbonyl]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H24N2O3.ClH/c21-17(15-8-4-10-19-12-15)20-11-5-9-16(20)18(22)23-13-14-6-2-1-3-7-14;/h1-3,6-7,15-16,19H,4-5,8-13H2;1H/t15-,16+;/m0./s1 |
Clave InChI |
HWIITPQVKOFXRH-IDVLALEDSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)C(=O)N2CCC[C@@H]2C(=O)OCC3=CC=CC=C3.Cl |
SMILES canónico |
C1CC(CNC1)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)




![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)

![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)


![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)

